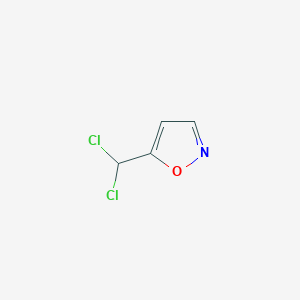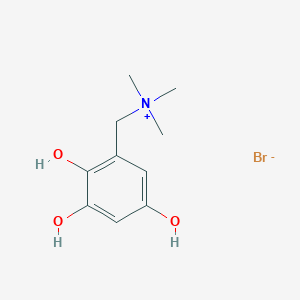
5-Hydroxy-3-((trimethylammonio)methyl)catechol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-3-((trimethylammonio)methyl)catechol, also known as dopamine, is a neurotransmitter that plays a crucial role in the central nervous system. Dopamine is involved in many physiological processes, including movement, reward, and motivation. It is synthesized in the brain and released from nerve cells to communicate with other cells. Dopamine is also involved in several pathological conditions, including Parkinson's disease, addiction, and schizophrenia.
Mecanismo De Acción
Dopamine acts on two main types of receptors, known as D1 and D2 receptors. D1 receptors are primarily involved in the activation of the cyclic AMP pathway, which leads to the activation of protein kinase A and the phosphorylation of downstream targets. D2 receptors, on the other hand, are primarily involved in the inhibition of the cyclic AMP pathway. Dopamine also modulates ion channels and can affect the release of other neurotransmitters such as acetylcholine and glutamate.
Efectos Bioquímicos Y Fisiológicos
Dopamine has a wide range of effects on the body, including the regulation of movement, reward, and motivation. The loss of 5-Hydroxy-3-((trimethylammonio)methyl)catechol-producing cells in the brain is associated with the motor symptoms of Parkinson's disease, including tremors and rigidity. Dopamine is also involved in reward processing, with drugs of abuse increasing 5-Hydroxy-3-((trimethylammonio)methyl)catechol release in the brain and leading to feelings of euphoria. Dopamine is also involved in motivation, with low levels of 5-Hydroxy-3-((trimethylammonio)methyl)catechol associated with depression and apathy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dopamine is a widely studied neurotransmitter and has been extensively characterized in vitro and in vivo. The availability of 5-Hydroxy-3-((trimethylammonio)methyl)catechol receptor agonists and antagonists allows for the manipulation of 5-Hydroxy-3-((trimethylammonio)methyl)catechol signaling in experimental systems. However, the complexity of 5-Hydroxy-3-((trimethylammonio)methyl)catechol signaling and the involvement of multiple receptor subtypes can make it difficult to interpret experimental results.
Direcciones Futuras
Future research on 5-Hydroxy-3-((trimethylammonio)methyl)catechol is likely to focus on the development of new therapeutic agents for neurological and psychiatric disorders. This may include the development of more selective 5-Hydroxy-3-((trimethylammonio)methyl)catechol receptor agonists and antagonists, as well as the exploration of alternative targets for 5-Hydroxy-3-((trimethylammonio)methyl)catechol modulation. The role of 5-Hydroxy-3-((trimethylammonio)methyl)catechol in social behavior and decision-making is also an area of active research, with implications for understanding addiction and other psychiatric disorders.
Métodos De Síntesis
Dopamine is synthesized from the amino acid tyrosine through a series of enzymatic reactions. The first step is the conversion of tyrosine to L-DOPA by the enzyme tyrosine hydroxylase. L-DOPA is then converted to 5-Hydroxy-3-((trimethylammonio)methyl)catechol by the enzyme aromatic L-amino acid decarboxylase. Dopamine can also be synthesized from the precursor molecule phenylalanine, which is converted to tyrosine by the enzyme phenylalanine hydroxylase.
Aplicaciones Científicas De Investigación
Dopamine has been extensively studied in the field of neuroscience and has been implicated in several neurological disorders. Parkinson's disease, for example, is characterized by a loss of 5-Hydroxy-3-((trimethylammonio)methyl)catechol-producing cells in the brain. Dopamine agonists, which mimic the effects of 5-Hydroxy-3-((trimethylammonio)methyl)catechol, are used to treat Parkinson's disease. Dopamine is also involved in addiction, with drugs of abuse such as cocaine and amphetamines increasing 5-Hydroxy-3-((trimethylammonio)methyl)catechol release in the brain. Dopamine antagonists are used to treat schizophrenia, which is associated with an overactivity of 5-Hydroxy-3-((trimethylammonio)methyl)catechol in certain brain regions.
Propiedades
Número CAS |
159662-74-5 |
|---|---|
Nombre del producto |
5-Hydroxy-3-((trimethylammonio)methyl)catechol |
Fórmula molecular |
C10H16BrNO3 |
Peso molecular |
278.14 g/mol |
Nombre IUPAC |
trimethyl-[(2,3,5-trihydroxyphenyl)methyl]azanium;bromide |
InChI |
InChI=1S/C10H15NO3.BrH/c1-11(2,3)6-7-4-8(12)5-9(13)10(7)14;/h4-5H,6H2,1-3H3,(H2-,12,13,14);1H |
Clave InChI |
SPYYCCNLMCMBDB-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC1=C(C(=CC(=C1)O)O)O.[Br-] |
SMILES canónico |
C[N+](C)(C)CC1=C(C(=CC(=C1)O)O)O.[Br-] |
Sinónimos |
5-HTMC 5-hydroxy-3-((trimethylammonio)methyl)catechol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



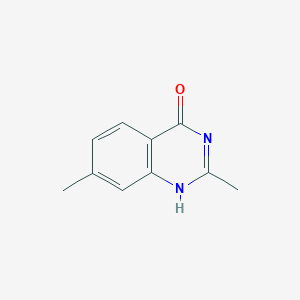
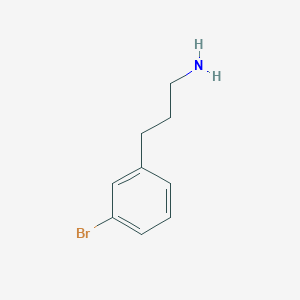
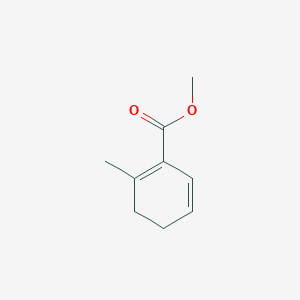
![1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B62545.png)
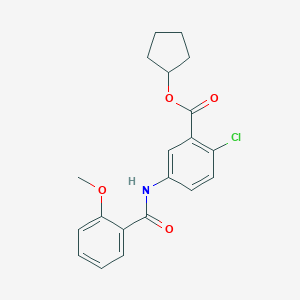
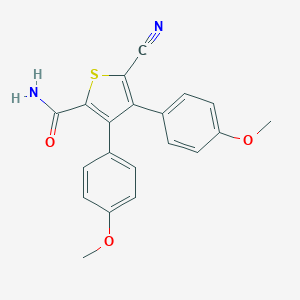
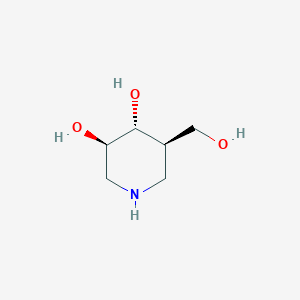
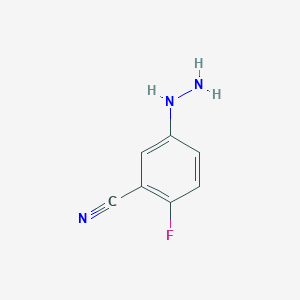
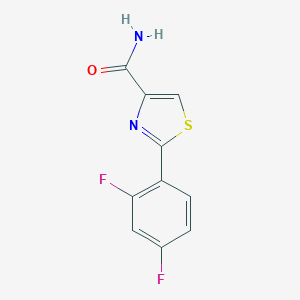
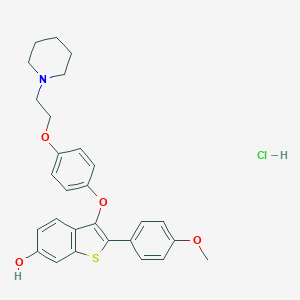
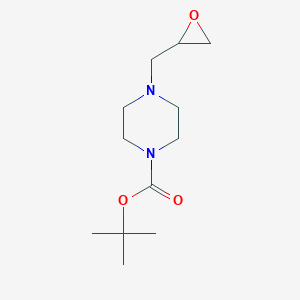
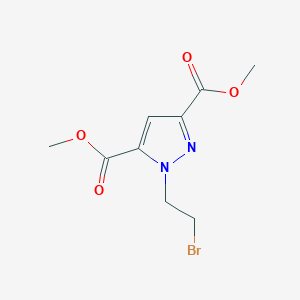
![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B62567.png)
